

Inter-laboratory comparison of Givinostat quantification using Givinostat impurity 5-d4

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Compound of Interest		
Compound Name:	Givinostat impurity 5-d4	
Cat. No.:	B12407231	Get Quote

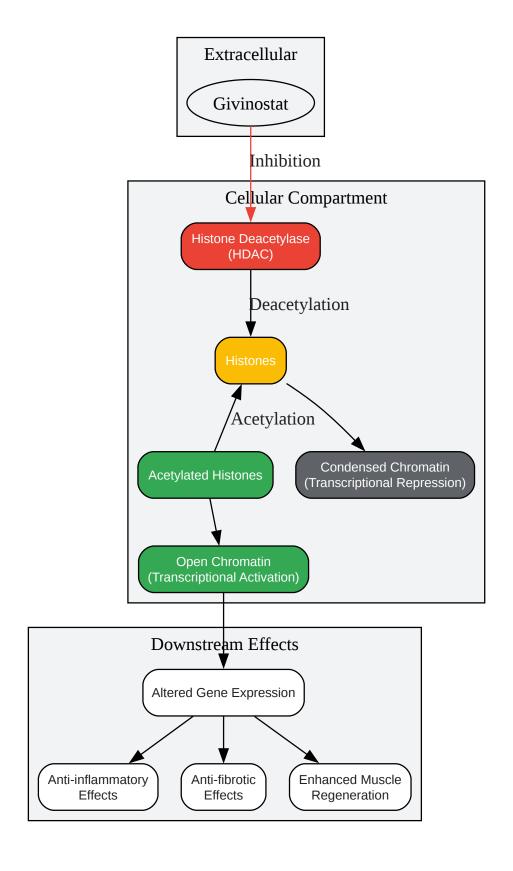
An Inter-laboratory Comparison Guide to Givinostat Quantification Using Deuterated Internal Standards

This guide provides a comparative overview of methodologies for the quantification of Givinostat, a histone deacetylase (HDAC) inhibitor, with a focus on the use of deuterated internal standards like **Givinostat impurity 5-d4**. While direct inter-laboratory comparison studies using **Givinostat impurity 5-d4** are not publicly available, this document presents a validated UPLC-MS/MS method as a reference protocol and outlines the key performance parameters crucial for such comparisons. This information is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of Givinostat in biological matrices.

Mechanism of Action of Givinostat

Givinostat is a potent HDAC inhibitor.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. [2][3] By inhibiting HDACs, Givinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure.[2][4] This altered chromatin state enhances the transcriptional activation of specific genes, including those involved in muscle repair, and suppresses genes associated with inflammation and fibrosis.[3][5][4][6] Its mechanism of action makes it a therapeutic candidate for conditions like Duchenne muscular dystrophy (DMD) and other inflammatory and fibrotic diseases.[5][4][6]





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Quantitative Analysis of Givinostat

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable quantification of Givinostat in biological samples.[7][8][9] The use of a stable isotope-labeled internal standard, such as **Givinostat impurity 5-d4**, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[10][11]

Inter-laboratory Comparison of Givinostat Quantification

The following table summarizes key validation parameters for a published UPLC-MS/MS method for Givinostat quantification (presented as Laboratory A) and provides a template for inter-laboratory comparison.



Parameter	Laboratory A[7][8] [9]	Laboratory B	Laboratory C
Internal Standard	Eliglustat	Givinostat impurity 5- d4	Givinostat impurity 5- d4
Matrix	Rat Plasma	Human Plasma	Human Plasma
Linearity Range (ng/mL)	2 - 4000		
Correlation Coefficient (r²)	0.998		
Lower Limit of Quantification (LLOQ) (ng/mL)	2		
Intra-day Precision (%RSD)	< 15%		
Inter-day Precision (%RSD)	< 15%		
Accuracy (%RE)	95.8% - 108.6%	_	
Recovery	> 90%	_	
Matrix Effect	98.2% - 107.6%	-	

Experimental Protocols

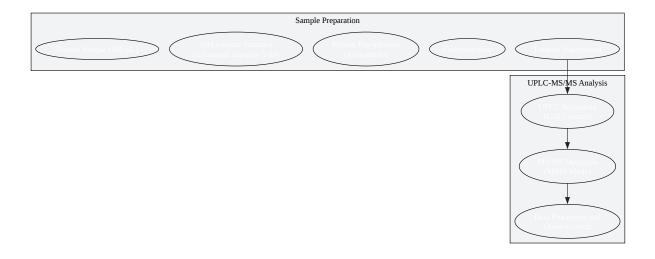
This section details the experimental protocol for the UPLC-MS/MS quantification of Givinostat in rat plasma, as reported by Zhan et al. (2025).[7][8][9] This method can be adapted for use with **Givinostat impurity 5-d4** as the internal standard.

- 1. Sample Preparation:
- To 100 μL of plasma, add the internal standard solution.
- $\bullet\,$ Precipitate proteins by adding 400 μL of acetonitrile.



- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.
- 2. Liquid Chromatography:
- System: Waters ACQUITY UPLC I-Class
- Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A time-programmed gradient is used to separate Givinostat and the internal standard.
- Injection Volume: 1.0 μL
- 3. Mass Spectrometry:
- System: Waters XEVO TQS Triple Quadrupole Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Givinostat: m/z 422.01 → 186.11
 - Eliglustat (Internal Standard): m/z 405.40 → 84.10
- Source Temperature: 150°C
- Capillary Voltage: 2.0 kV





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Conclusion

The accurate quantification of Givinostat is essential for its clinical development and therapeutic monitoring. The use of a validated LC-MS/MS method with a deuterated internal standard like **Givinostat impurity 5-d4** is the gold standard for achieving reliable results. This guide provides a framework for establishing and comparing such methods across different laboratories, thereby promoting data consistency and comparability in the scientific community. Future work should aim to conduct direct inter-laboratory comparisons to further harmonize Givinostat quantification methodologies.



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